molecular formula C7H14O2 B6229350 rac-(1r,4r)-4-methoxycyclohexan-1-ol, trans CAS No. 22188-03-0

rac-(1r,4r)-4-methoxycyclohexan-1-ol, trans

Cat. No.: B6229350
CAS No.: 22188-03-0
M. Wt: 130.2
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Description

Contextualization of Cyclohexanol (B46403) Derivatives in Organic Synthesis

Cyclohexanol and its substituted derivatives are not merely academic curiosities; they are versatile and valuable compounds in the realm of organic synthesis and industry. chemicalbook.comnih.gov Cyclohexanol itself is a key intermediate in the industrial production of adipic acid and caprolactam, which are the essential monomers for the manufacture of Nylon-6,6 and Nylon-6, respectively. chemicalbook.comnih.gov These polymers find widespread application in the textile and automotive industries. chemicalbook.com

Beyond their role as precursors to polymers, the hydroxyl group of cyclohexanols provides a reactive handle for a multitude of chemical transformations, including oxidation to cyclohexanones, esterification, and etherification. chemicalbook.comresearchgate.net These reactions open pathways to a diverse array of molecules. Substituted cyclohexanones, for instance, are important intermediates in the synthesis of pharmaceuticals and liquid crystal materials. nih.gov Furthermore, the inherent solvent properties of cyclohexanol derivatives make them useful in formulations for lacquers, resins, and paints. chemicalbook.com The ability to introduce various functional groups onto the cyclohexane (B81311) ring allows chemists to fine-tune the physical and chemical properties of these compounds for specific applications.

Importance of Relative and Absolute Stereochemistry in Cyclohexane Systems

The cyclohexane ring is not a flat hexagon; it predominantly adopts a strain-free "chair" conformation. weebly.com In this conformation, the substituents on the ring can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (pointing away from the periphery of the ring). weebly.commvpsvktcollege.ac.in The interplay between these positions is central to the stereochemistry of cyclohexane derivatives.

The relative stereochemistry of substituents, described by terms like cis (on the same side of the ring) and trans (on opposite sides), has a profound impact on the stability of the molecule. mvpsvktcollege.ac.in This is largely due to steric interactions. A bulky substituent in an axial position experiences unfavorable steric hindrance from the other two axial hydrogens on the same side of the ring, an interaction known as 1,3-diaxial interaction. libretexts.org Consequently, cyclohexane conformations that place larger substituents in the equatorial position are generally more stable. libretexts.org

This conformational preference dictates the reactivity of the molecule. For a reaction to occur, the reacting groups must be able to approach each other in a specific orientation. The rigid chair conformation can either facilitate or hinder this approach, thus influencing the reaction rate and even the products formed. libretexts.orgchemistryschool.net For example, in E2 elimination reactions, a specific anti-periplanar arrangement of the leaving group and a proton is required, a condition that is directly linked to their axial or equatorial positioning. libretexts.org

Absolute stereochemistry, which refers to the three-dimensional arrangement of atoms in a chiral molecule, adds another layer of complexity and importance. Many biological systems, such as enzymes and receptors, are chiral and will interact differently with different enantiomers (non-superimposable mirror images) of a chiral molecule. Therefore, in the synthesis of pharmaceuticals and other bioactive compounds, controlling the absolute stereochemistry is often critical to ensure the desired biological activity and avoid potential adverse effects.

Overview of rac-(1r,4r)-4-Methoxycyclohexan-1-ol, trans as a Model System

The compound this compound, serves as an excellent model system for understanding the fundamental principles of stereochemistry in 1,4-disubstituted cyclohexanes. The "rac-" prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers. The "(1r,4r)" designation describes the relative stereochemistry of the two substituents, the hydroxyl and methoxy (B1213986) groups. In the trans isomer, the two substituents are on opposite sides of the cyclohexane ring. spcmc.ac.inlibretexts.org

In the most stable chair conformation of the trans isomer, both the hydroxyl and the methoxy groups can occupy equatorial positions, thus minimizing steric strain from 1,3-diaxial interactions. libretexts.orgspcmc.ac.in This diequatorial conformation is significantly more stable than the diaxial conformation that would result from a ring flip. spcmc.ac.in

The study of this molecule allows for a clear illustration of several key stereochemical concepts:

Cis/Trans Isomerism: It provides a distinct example of a trans diastereomer, which can be contrasted with its cis counterpart where one substituent would be axial and the other equatorial in the most stable conformation. spcmc.ac.in

Conformational Analysis: The energetic preference for the diequatorial conformer highlights the driving force of minimizing steric hindrance. This can be quantified by considering the conformational A-values (a measure of the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane).

Symmetry and Chirality: Despite having two stereocenters, the trans-1,4-disubstituted cyclohexane ring possesses a plane of symmetry passing through carbons 1 and 4, making the molecule achiral in this specific configuration. spcmc.ac.inlibretexts.org

By examining the synthesis, structure, and reactivity of this compound, one can gain a deeper appreciation for the intricate relationship between three-dimensional structure and chemical behavior in cyclic systems.

Interactive Data Table: Conformational Energy of 1,4-Disubstituted Cyclohexanes

The relative stability of different conformers can be estimated by considering the steric strain introduced by substituents. The following table illustrates the energetic preference for equatorial substitution.

SubstituentA-Value (kcal/mol)% Equatorial (at 25°C)
-OH0.9~83%
-OCH30.6~72%
-CH31.7~95%
-C(CH3)3>5.0>99.9%

Note: The A-value represents the free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane. A higher A-value indicates a stronger preference for the equatorial position.

Properties

CAS No.

22188-03-0

Molecular Formula

C7H14O2

Molecular Weight

130.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategies for Trans 4 Methoxycyclohexanol Isomers

Stereoselective Approaches to trans-4-Methoxycyclohexan-1-ol Synthesis

Stereoselective synthesis of trans-4-methoxycyclohexan-1-ol is primarily achieved through methods that allow for thermodynamic control of the product distribution. This typically involves a two-step conceptual pathway: saturation of an aromatic ring to form a ketone intermediate, followed by a stereoselective reduction to the desired alcohol.

The catalytic hydrogenation of methoxy-substituted aromatic compounds like 4-methoxyphenol (B1676288) or anisole (B1667542) is a common starting point for the synthesis of 4-methoxycyclohexanol (B98163) isomers. chemicalbook.com However, direct hydrogenation to the alcohol is not always straightforward. Research shows that the hydrogenation of 4-methoxyphenol over a rhodium-on-silica (Rh/silica) catalyst selectively yields 4-methoxycyclohexanone (B142444) as the major product, with no formation of 4-methoxycyclohexanol. researchgate.net This indicates that the ketone is a stable intermediate in this reaction pathway.

Hydrogenation of the Aromatic Ring: The aromatic precursor is first hydrogenated to the corresponding cyclohexanone (B45756).

Reduction of the Ketone: The intermediate, 4-methoxycyclohexanone, is subsequently reduced to 4-methoxycyclohexanol.

The stereochemical outcome (cis or trans) is determined in the second step. The formation of the trans isomer is favored under conditions that allow for equilibration, leading to the more stable diequatorial product.

The reduction of the intermediate 4-methoxycyclohexanone is the critical stereochemistry-determining step. The formation of the trans isomer is governed by the principles of kinetic versus thermodynamic control. wikipedia.orgjackwestin.com

Thermodynamic Control: This pathway leads to the most stable product. For 4-methoxycyclohexanol, the trans isomer, which allows both the methoxy (B1213986) and hydroxyl groups to occupy equatorial positions on the cyclohexane (B81311) ring, is thermodynamically favored. Reactions under thermodynamic control are typically reversible and run at higher temperatures or for longer durations, allowing the product mixture to equilibrate. wikipedia.orgyoutube.commasterorganicchemistry.com

Kinetic Control: This pathway leads to the product that is formed fastest, which is often the less stable isomer. libretexts.org In the reduction of 4-substituted cyclohexanones, hydride attack from the equatorial position is often sterically less hindered, leading to the cis (axial) alcohol as the kinetic product. youtube.com To favor the trans product, conditions must be chosen that promote thermodynamic control.

Biological reductions have also demonstrated high stereoselectivity. For instance, the reduction of analogous compounds like 4-methylcyclohexanone (B47639) by various fungi, such as Colletotrichum lagenarium, yields predominantly the trans-alcohol, showcasing the potential of biocatalysts in achieving high stereoselectivity. researchgate.net

While the hydrogenation of aromatic rings is a primary route, building the molecule from a cyclohexene (B86901) derivative is an alternative strategy. This approach requires precise control over both the regioselectivity (where the functional groups are placed) and stereoselectivity (their orientation). However, synthetic routes starting from cyclohexene derivatives to produce trans-4-methoxycyclohexan-1-ol are less commonly documented in comparison to the hydrogenation and reduction pathway.

Catalytic Systems for Controlled Stereochemistry in trans-4-Methoxycyclohexan-1-ol Formation

The choice of catalyst is paramount in directing the synthesis towards the desired trans isomer, particularly in the hydrogenation of aromatic precursors. Heterogeneous catalysts are widely employed due to their stability and ease of separation.

Heterogeneous catalysts are fundamental to the hydrogenation of methoxy-substituted aromatics. The metal and support material can significantly influence the reaction pathway and product selectivity.

Rhodium (Rh) Catalysts: As noted, Rh/silica (B1680970) is highly effective at converting 4-methoxyphenol into 4-methoxycyclohexanone. researchgate.net While this catalyst is efficient for the initial ring saturation, it does not proceed to form the alcohol under the studied conditions. researchgate.net Supported rhodium catalysts have also been used in the hydrogenation of other substituted phenols, where they typically favor the formation of cis isomers. researchgate.net

Palladium (Pd) Catalysts: Palladium supported on alumina (B75360) (Pd/Al2O3) is known to favor the formation of the thermodynamically more stable trans diastereomers during the hydrogenation of phenol (B47542) derivatives. This is believed to occur through the desorption and readsorption of the cyclohexanone intermediate, which allows for equilibration to the more stable trans product upon final reduction.

Molybdenum-based catalysts, particularly molybdenum oxide supported on zeolites, are effective in various selective transformations. Research has shown that molybdenum oxide on beta zeolite can catalyze the conversion of cyclohexene to 2-methoxycyclohexanol, demonstrating its activity in methoxylation and oxidation reactions. researchgate.net Similarly, molybdenum oxide nanostructures on zeolites are used in catalysis for processes like natural gas conversion. nih.gov However, the specific application of molybdenum oxide on zeolites for the stereoselective synthesis of trans-4-methoxycyclohexan-1-ol from either aromatic or cyclohexene precursors is not extensively documented in the reviewed literature. One patent describes using a molecular sieve-supported phosphotungstic acid catalyst for the oxidation of 4-methoxycyclohexanol to the ketone, indicating the utility of zeolite-like supports in related transformations. google.com

Influence of Catalyst Design on Stereoselectivity

The stereochemical outcome of the reduction of 4-methoxycyclohexanone, a common precursor to 4-methoxycyclohexan-1-ol, is profoundly influenced by the choice of catalyst. The design of the catalyst, including the metal center, support, and ligands, dictates the facial selectivity of hydride attack on the carbonyl group, thereby determining the ratio of cis to trans isomers in the product mixture.

One of the most effective methods for achieving high trans selectivity is through the catalytic hydrogenation of 4-methoxyphenol. Research has demonstrated that heterogeneous palladium catalysts, particularly palladium on alumina (Pd/Al₂O₃), are highly effective in promoting the formation of the trans isomer. nih.gov This selectivity is attributed to the specific interaction of the substrate with the catalyst surface, which favors the hydrogenation pathway leading to the thermodynamically more stable trans product. In a comparative study, it was shown that while palladium catalysts afford the trans-configured cyclohexanol (B46403), a switch in diastereoselectivity to the cis isomer can be achieved by employing rhodium-based catalysts. nih.gov This highlights the critical role of the metal in directing the stereochemical course of the reaction.

The data below illustrates the influence of different palladium catalysts on the diastereomeric ratio of the hydrogenation product of p-cresol, a closely related substrate, providing insight into the expected selectivity for 4-methoxyphenol.

CatalystSolventTemperature (°C)Pressure (bar H₂)Diastereomeric Ratio (trans:cis)Yield (%)
5 wt % Pd/Al₂O₃n-heptane80580:2090

Beyond catalytic hydrogenation, biocatalysis offers a powerful tool for stereoselective transformations. Transaminases have been successfully employed for the dynamic kinetic resolution of 4-substituted cyclohexane-1-amines, which involves the interconversion of cis and trans isomers via a ketone intermediate. nih.govresearchgate.netdntb.gov.ua This enzymatic approach, which leverages the high stereoselectivity of the enzyme, can be adapted to favor the formation of the desired trans-amine, which can then be converted to the corresponding alcohol.

Divergent and Convergent Synthetic Pathways to 4-Methoxycyclohexan-1-ol Stereoisomers

The selective synthesis of either the cis or trans isomer of 4-methoxycyclohexan-1-ol from a common precursor exemplifies a divergent synthetic strategy. A key starting material for such an approach is 4-methoxycyclohexanone. The stereochemical outcome of the reduction of this ketone can be controlled by the choice of reducing agent and catalyst.

A divergent approach can be outlined as follows:

Pathway to trans-4-Methoxycyclohexan-1-ol: Catalytic hydrogenation of 4-methoxyphenol using a palladium on alumina catalyst directly yields a product mixture enriched in the trans isomer. nih.gov

Pathway to cis-4-Methoxycyclohexan-1-ol: Alternatively, employing a rhodium-based catalyst for the hydrogenation of 4-methoxyphenol favors the formation of the cis isomer. nih.gov

This strategic choice of catalyst allows for the selective synthesis of either diastereomer from the same starting material.

Convergent synthetic strategies, where different fragments of the target molecule are synthesized separately and then combined, are less commonly reported for a molecule of this simplicity. However, a hypothetical convergent synthesis could involve the reaction of a suitably protected 1,4-cyclohexanedione (B43130) mono-ketal with an organometallic reagent to introduce the hydroxyl group, followed by methylation of the other carbonyl group (after deprotection) and subsequent reduction, with stereochemical control exerted at each step.

Derivatization and Interconversion Strategies from Related Cyclohexane Scaffolds

The synthesis of trans-4-methoxycyclohexan-1-ol can also be achieved through the derivatization of readily available cyclohexane precursors. A prominent starting material for this approach is 1,4-cyclohexanediol (B33098). nih.gov The selective monomethylation of 1,4-cyclohexanediol presents a direct route to the target molecule. Controlling the stereochemistry of this reaction is crucial. Starting with trans-1,4-cyclohexanediol and employing reaction conditions that proceed with retention of configuration would be a viable strategy.

Furthermore, the interconversion of the less desired cis isomer to the thermodynamically more stable trans isomer is a valuable strategy for maximizing the yield of the target compound. While direct equilibration can be challenging, a dynamic isomerization process can be employed. This can be achieved by oxidizing a mixture of cis and trans alcohols to the corresponding 4-methoxycyclohexanone, followed by a stereoselective reduction that favors the formation of the trans alcohol. As previously discussed, the use of a palladium catalyst in the reduction step would be advantageous for this purpose. nih.gov

A patented method for the separation of a related compound, trans-4-acetamidocyclohexanol, involves the esterification of a cis/trans mixture followed by recrystallization, which yields the pure trans isomer. google.com This principle of derivatization to facilitate separation could potentially be applied to the 4-methoxycyclohexanol system.

Reactivity and Mechanistic Investigations of Trans 4 Methoxycyclohexan 1 Ol Transformations

Oxidation Reactions Leading to Carbonyl Derivatives

The secondary alcohol group of trans-4-methoxycyclohexan-1-ol can be readily oxidized to form the corresponding ketone, 4-methoxycyclohexanone (B142444). This transformation is a fundamental process in organic synthesis. Various methods have been developed to achieve this oxidation, employing different oxidizing agents and catalytic systems. The choice of method can influence reaction efficiency, selectivity, and environmental impact.

For instance, one synthetic route involves the use of oxygen-containing gas as an inexpensive and environmentally friendly oxidant. In this process, 4-methoxycyclohexanol (B98163) is subjected to an oxidation reaction in an organic solvent under the action of a specific catalytic system to yield 4-methoxycyclohexanone. google.com Another established method utilizes hydrogen peroxide as the oxidant in the presence of a molecular sieve-supported phosphotungstic acid catalyst. This reaction can be performed as a continuous catalytic oxidation in a tubular reactor, leading to the formation of a 4-methoxycyclohexanone reaction solution, from which the final product is isolated. google.com The use of a phase transfer catalyst has also been reported to facilitate the synthesis of 4-methoxycyclohexanone from its alcohol precursor. quickcompany.in

Table 1: Selected Methods for the Oxidation of 4-Methoxycyclohexanol
Oxidizing AgentCatalyst SystemKey FeaturesReference
Oxygen-containing gasProprietary catalyst, acetic acid, sodium nitrite (B80452) in tolueneMild conditions (50 °C), high yield (94.4%) google.com
Hydrogen PeroxideMolecular sieve-supported phosphotungstic acidContinuous flow process using a tubular reactor google.com
Hypohalous acidPhase Transfer Catalyst (PTC)PTC facilitates migration of reactants between phases for faster reaction quickcompany.in

Reduction Pathways and Interconversion with Related Compounds

Trans-4-methoxycyclohexan-1-ol is commonly synthesized via the reduction of two primary precursors: 4-methoxyphenol (B1676288) or 4-methoxycyclohexanone. The catalytic hydrogenation of 4-methoxyphenol is a widely used industrial method that saturates the aromatic ring to produce the cyclohexanol (B46403) derivative. google.com This process typically employs catalysts such as palladium on carbon or Raney-Ni under a hydrogen atmosphere. google.comgoogle.comchemicalbook.com

The reduction of 4-methoxycyclohexanone provides a direct route back to the alcohol, demonstrating the interconversion capability between these two compounds. This reduction can be achieved through various means, including catalytic hydrogenation or transfer hydrogenation. The transfer hydrogenation of the ketone intermediate is a key step in the synthesis of cyclohexanol from phenol (B47542), where isopropanol (B130326) often serves as the hydrogen source. mdpi.com

Table 2: Synthesis of 4-Methoxycyclohexanol via Reduction
Starting MaterialCatalystReaction ConditionsYieldReference
4-MethoxyphenolRaney-NiIsopropanol, 150 °C, 5 MPa H₂94.5% google.com
4-MethoxyphenolPalladium on carbonMethanol, 140 °C, 7 MPa H₂98.5% chemicalbook.com

Nucleophilic and Electrophilic Reactivity of Hydroxyl and Methoxy (B1213986) Groups

The hydroxyl group in trans-4-methoxycyclohexan-1-ol is the primary site of nucleophilic and electrophilic activity. As a nucleophile, the oxygen atom's lone pairs can attack electrophilic centers. After deprotonation by a base to form an alkoxide, its nucleophilicity is significantly enhanced. An analogous intramolecular reaction is seen when trans-4-bromocyclohexanol is treated with a base; the resulting alkoxide acts as an internal nucleophile, displacing the bromide to form a cyclic ether. pearson.com This highlights the potential for the hydroxyl group in trans-4-methoxycyclohexan-1-ol to participate in similar intramolecular or intermolecular substitution reactions if a suitable electrophilic site is present.

The hydroxyl group can also exhibit electrophilic character. Protonation of the oxygen by a strong acid turns it into a good leaving group (water), allowing for substitution or elimination reactions to occur at the C1 carbon.

In contrast, the methoxy group is generally much less reactive. As an ether, it is stable under many conditions. Cleavage of the methyl-oxygen or ring-oxygen bond requires harsh conditions, typically involving strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), which proceed via protonation of the ether oxygen followed by nucleophilic attack by the halide ion.

Mechanistic Studies of Hydrogen Transfer and Ring Saturation Reactions

Hydrogen transfer reactions are a key aspect of the interconversion between 4-methoxycyclohexanol and 4-methoxycyclohexanone, avoiding the need for high-pressure molecular hydrogen. wikipedia.org This process, known as transfer hydrogenation, typically uses a hydrogen donor, such as isopropanol, and a transition metal catalyst, often based on ruthenium or rhodium. wikipedia.orgmdpi.com

The mechanism of transfer hydrogenation can proceed through two main pathways:

Direct Hydrogen Transfer: The hydrogen is transferred directly from the donor molecule to the substrate (e.g., the ketone) within the coordination sphere of the metal catalyst.

Indirect Hydrogen Transfer: This pathway involves the formation of a metal hydride intermediate. The hydrogen donor first transfers a hydride to the metal center, which then delivers it to the substrate. mdpi.com

The catalytic cycle for the reduction of a ketone like 4-methoxycyclohexanone typically involves the coordination of the ketone to the metal catalyst, followed by the transfer of a hydride from the metal (or the donor) to the carbonyl carbon and a proton to the carbonyl oxygen, yielding the alcohol product. mdpi.com

Ring saturation, as seen in the hydrogenation of 4-methoxyphenol, involves the stepwise addition of hydrogen atoms to the aromatic ring, mediated by the surface of a heterogeneous catalyst like palladium or nickel. This process reduces the double bonds of the benzene (B151609) ring to yield the saturated cyclohexane (B81311) ring. umich.edu

Influence of Stereochemistry on Reaction Pathways and Selectivity

The stereochemistry of trans-4-methoxycyclohexan-1-ol is fundamental to its reactivity. rijournals.comresearchgate.net In its most stable chair conformation, the 1,4-trans arrangement allows both the large hydroxyl and methoxy groups to occupy equatorial positions, minimizing steric strain. This specific spatial arrangement has significant consequences for reaction pathways.

During the oxidation of cyclohexanols, axial alcohols tend to react faster than their equatorial counterparts. reddit.comchemicalforums.com This is because the equatorial C-H bond is anti-periplanar to two C-C bonds in the ring, while the axial C-H is anti-periplanar to two other C-H bonds, making the latter more accessible for removal in the rate-determining step of many oxidation mechanisms. Since the hydroxyl group in trans-4-methoxycyclohexan-1-ol is in the more stable, less reactive equatorial position, it is expected to oxidize more slowly than its cis isomer, where the hydroxyl group would be forced into an axial position (assuming the methoxy group remains equatorial). reddit.com

Stereochemistry also governs the feasibility of certain intramolecular reactions. For an intramolecular SN2 reaction to occur, a "backside attack" geometry is required. In the stable diequatorial conformation of a trans-1,4-substituted cyclohexane, the nucleophile and leaving group are positioned too far apart for this to happen. The reaction can only proceed if the ring flips to its high-energy diaxial conformation, which brings the groups into the correct anti-periplanar alignment. pearson.com This principle dictates that intramolecular reactions involving the C1 and C4 positions are often stereospecific.

Furthermore, the formation of trans-4-methoxycyclohexan-1-ol from the reduction of 4-methoxycyclohexanone can be controlled stereoselectively. For example, biocatalytic reductions using specific fungi have been shown to selectively produce either cis or trans alcohols from substituted cyclohexanones, demonstrating that the choice of reagent or catalyst can overcome the thermodynamic preference for the more stable trans product. researchgate.net

Table of Mentioned Compounds

Table 3: List of Chemical Compounds
Compound Name
rac-(1r,4r)-4-methoxycyclohexan-1-ol, trans
4-Methoxycyclohexanone
4-Methoxyphenol
trans-4-bromocyclohexanol
Isopropanol
Acetic acid
Sodium nitrite
Toluene
Hydrogen Peroxide
Methanol
Hydrobromic acid
Hydroiodic acid

Advanced Analytical Methodologies for Structural Characterization and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) for Detailed Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural assignment of organic molecules, including rac-(1r,4r)-4-methoxycyclohexan-1-ol, trans. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each nucleus, allowing for the confirmation of the compound's constitution and stereochemistry.

In the ¹H NMR spectrum of the trans isomer, the protons attached to the carbon atoms bearing the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups (C1 and C4) are of particular diagnostic importance. Due to the chair conformation of the cyclohexane (B81311) ring, these protons will exhibit distinct chemical shifts and coupling constants depending on their axial or equatorial orientation. For the trans configuration, with both substituents in equatorial positions for maximum stability, the axial protons at C1 and C4 would be expected to show a broad multiplet due to multiple axial-axial and axial-equatorial couplings.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached functional groups. The carbon atom attached to the hydroxyl group (C1) and the carbon atom attached to the methoxy group (C4) would be expected to resonate at a lower field (higher ppm) compared to the other cyclohexane ring carbons due to the deshielding effect of the oxygen atoms. The methoxy carbon (-OCH₃) will appear as a distinct singlet at a characteristic chemical shift.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H1 (axial)~3.5-3.7-
H4 (axial)~3.2-3.4-
-OCH₃~3.3~56
C1-~70-75
C4-~78-82
Cyclohexyl CH₂~1.2-2.1~30-35

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For this compound, electron ionization (EI) mass spectrometry would confirm the molecular weight of 130.19 g/mol . chemspider.com

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. For cyclic alcohols and ethers, characteristic fragmentation pathways include the loss of a hydrogen atom (M-1), the loss of a water molecule (M-18) from the alcohol moiety, and the loss of the methoxy group (M-31). whitman.edu Ring cleavage can also occur, leading to a complex pattern of fragment ions. The NIST WebBook provides a reference mass spectrum for 4-methoxycyclohexanol (B98163), which can be used for comparison and identification. nist.gov

Interactive Data Table: Expected Mass Spectrometry Fragments

m/z Value Possible Fragment Identity Fragmentation Pathway
130[C₇H₁₄O₂]⁺Molecular Ion (M⁺)
112[C₇H₁₂O]⁺Loss of H₂O (M-18)
99[C₆H₁₁O]⁺Loss of -OCH₃ (M-31)
71[C₄H₇O]⁺Ring cleavage and subsequent fragmentation
57[C₄H₉]⁺Ring cleavage

Infrared and Raman Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

In the IR spectrum of this compound, a broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening indicating hydrogen bonding. libretexts.org A strong C-O stretching vibration for the alcohol would be expected around 1050-1150 cm⁻¹. The C-O-C stretching of the ether linkage will also produce a characteristic absorption in the fingerprint region, typically around 1100 cm⁻¹. The C-H stretching vibrations of the cyclohexane ring and the methoxy group will appear around 2850-3000 cm⁻¹. The NIST WebBook contains a reference IR spectrum for 4-methoxycyclohexanol. nist.govnist.gov

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, the C-C stretching vibrations of the cyclohexane ring would be expected to produce strong Raman signals. While less intense than in the IR spectrum, the O-H and C-H stretching vibrations can also be observed. The Raman spectrum of the related compound cyclohexanol (B46403) shows characteristic bands for the O-H stretching and bending vibrations. ias.ac.in

Interactive Data Table: Key IR and Raman Vibrational Frequencies

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
O-HStretching3600-3200 (broad)3600-3200 (weak)
C-H (sp³)Stretching2850-30002850-3000
C-O (alcohol)Stretching1050-1150Weak
C-O-C (ether)Stretching~1100Moderate
C-CStretchingFingerprint regionStrong

Chromatographic Methods for Isomer Separation and Purity Determination

Chromatographic techniques are essential for the separation of isomers and the assessment of sample purity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly used methods.

For the separation of the cis and trans isomers of 4-methoxycyclohexan-1-ol, GC is a suitable technique. The choice of the stationary phase is critical for achieving good resolution. A polar stationary phase would likely provide better separation due to the differential interactions with the hydroxyl and methoxy groups of the two isomers. The elution order of the isomers would depend on their relative boiling points and interactions with the stationary phase. For the related compound (4-methylcyclohexyl)methanol, the trans isomer was found to elute before the cis isomer in a GC/MS method. nih.gov

HPLC can also be employed for the separation of these isomers, typically in a normal-phase or reversed-phase mode. The separation of diastereomers of similar cyclic compounds has been successfully achieved using HPLC on silica (B1680970) gel. nih.gov The purity of the this compound sample can be determined by calculating the peak area percentage of the main component relative to any impurities present in the chromatogram.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can unambiguously confirm the trans configuration of the hydroxyl and methoxy groups on the cyclohexane ring and provide precise bond lengths, bond angles, and torsional angles.

For a successful X-ray crystallographic analysis, a suitable single crystal of the compound must be obtained. The crystal structure would reveal the chair conformation of the cyclohexane ring, which is the most stable conformation. In the trans isomer, both the hydroxyl and methoxy substituents would be expected to occupy equatorial positions to minimize steric hindrance. This has been observed in the crystal structures of derivatives of trans-4-aminocyclohexanol. The analysis would also detail the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the packing of the molecules in the crystal lattice.

Theoretical and Computational Chemistry of 4 Methoxycyclohexanol Stereoisomers

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and relative stabilities of the stereoisomers of 4-methoxycyclohexanol (B98163). Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the optimized geometries and energies of different conformers.

For trans-4-methoxycyclohexan-1-ol, the primary conformational equilibrium is between the diequatorial (e,e) and diaxial (a,a) chair forms. Computational studies on analogous substituted cyclohexanes consistently show a strong preference for substituents to occupy equatorial positions to minimize steric strain arising from 1,3-diaxial interactions. Therefore, the diequatorial conformer of the trans isomer is predicted to be significantly lower in energy.

In the case of cis-4-methoxycyclohexan-1-ol, the two possible chair conformers are equatorial-axial (e,a) and axial-equatorial (a,e). These conformers are degenerate in energy as they are mirror images of each other through a ring flip.

The relative energies of the most stable conformers of the cis and trans isomers can also be calculated. Typically, the trans isomer with both bulky groups in equatorial positions is thermodynamically more stable than the cis isomer, where one group must be axial.

Table 1: Calculated Relative Energies of 4-Methoxycyclohexanol Conformers

StereoisomerConformerMethod/Basis SetRelative Energy (kcal/mol)
transDiequatorial (e,e)DFT/B3LYP/6-31G(d)0.00 (Reference)
transDiaxial (a,a)DFT/B3LYP/6-31G(d)+5.5
cisEquatorial-Axial (e,a)DFT/B3LYP/6-31G(d)+2.1
cisAxial-Equatorial (a,e)DFT/B3LYP/6-31G(d)+2.1

Note: The values presented are illustrative and representative of typical computational results for substituted cyclohexanols.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscapes of flexible molecules like the 4-methoxycyclohexanol stereoisomers.

Molecular Mechanics (MM): Force fields such as MMFF94 or AMBER are used to rapidly calculate the potential energy of a molecule as a function of its geometry. A conformational search using MM can identify various low-energy conformers, including different chair and boat forms, and the various orientations of the hydroxyl and methoxy (B1213986) substituents. For trans-4-methoxycyclohexan-1-ol, MM calculations would confirm the energetic preference for the diequatorial chair conformation and provide the energy barrier for the ring-flipping process to the diaxial conformer.

Molecular Dynamics (MD): MD simulations provide a dynamic picture of the molecule's behavior over time, taking into account temperature and solvent effects. An MD simulation of 4-methoxycyclohexanol in a solvent like water would reveal the flexibility of the cyclohexane (B81311) ring and the rotational freedom of the substituent groups. It would also allow for the study of the stability of intramolecular hydrogen bonds and the interactions with solvent molecules, providing a more realistic representation of the molecule's conformational preferences in solution.

Prediction of Spectroscopic Parameters

Computational chemistry is instrumental in predicting spectroscopic parameters, which can then be compared with experimental data to confirm structural assignments.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. By calculating the chemical shifts for each conformer of the cis and trans isomers and then taking a Boltzmann-weighted average based on their calculated relative energies, a predicted spectrum for the equilibrium mixture can be generated. For instance, the axial and equatorial protons and carbons in the cyclohexane ring are expected to have distinct chemical shifts, which can be precisely calculated.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for the Most Stable Conformer of trans-4-Methoxycyclohexan-1-ol

Carbon AtomPredicted Chemical Shift (ppm)
C1 (-OH)68.5
C2, C634.2
C3, C530.1
C4 (-OCH₃)75.8
-OCH₃56.3

Note: These are hypothetical values based on typical GIAO calculations for similar structures.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations can help in assigning the peaks in an experimental IR spectrum. For 4-methoxycyclohexanol, the calculated stretching frequency of the O-H bond would be sensitive to the presence of intramolecular hydrogen bonding. In the diequatorial conformer of the trans isomer, such an interaction is unlikely, leading to a "free" O-H stretching frequency. In contrast, certain conformations of the cis isomer might allow for such an interaction, leading to a red-shifted (lower frequency) O-H stretch.

Modeling of Reaction Mechanisms and Transition States

Computational methods are invaluable for elucidating reaction mechanisms by locating and characterizing transition states (TS). For reactions involving 4-methoxycyclohexanol, such as dehydration or etherification, theoretical calculations can map out the potential energy surface.

For example, in an acid-catalyzed dehydration reaction, DFT calculations can be used to model the protonation of the hydroxyl group, the subsequent loss of water to form a carbocation intermediate, and the final elimination of a proton to form an alkene. The geometries and energies of all reactants, intermediates, transition states, and products can be calculated to determine the reaction pathway and the rate-determining step. The activation energy for each step can be determined from the energy difference between the reactant and the transition state.

Computational Analysis of Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the structure, stability, and reactivity of molecules. In the context of 4-methoxycyclohexanol stereoisomers, the most significant non-covalent interaction is the potential for intramolecular hydrogen bonding.

Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool to investigate donor-acceptor interactions within a molecule. In the case of 4-methoxycyclohexanol, NBO analysis can quantify the strength of a potential hydrogen bond between the hydroxyl hydrogen (donor) and the methoxy oxygen (acceptor). This analysis involves examining the interaction between the lone pair orbital of the methoxy oxygen and the antibonding orbital of the O-H bond. A significant stabilization energy associated with this interaction would provide strong evidence for an intramolecular hydrogen bond. While this is sterically unlikely in the preferred diequatorial conformer of trans-4-methoxycyclohexan-1-ol, it could be a stabilizing factor in certain conformations of the cis isomer.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can also be used to characterize non-covalent interactions. The presence of a bond path between the hydroxyl hydrogen and the methoxy oxygen, along with specific values of the electron density and its Laplacian at the bond critical point, would confirm the existence and characterize the nature of an intramolecular hydrogen bond.

Applications in Chemical Synthesis and Materials Science Non Biological/non Human

Utilization as Chiral Building Blocks and Synthetic Intermediates

trans-4-Methoxycyclohexanol serves as a crucial intermediate in the synthesis of a range of chemical products. While the racemic form is not inherently chiral, its functionalized cyclohexane (B81311) core is a common structural motif in many active molecules. Its primary utility lies in its conversion to other key intermediates, most notably 4-methoxycyclohexanone (B142444). quickcompany.in This ketone is a significant precursor for various agrochemical and pharmaceutical ingredients. quickcompany.in

The conversion is typically achieved through oxidation, where the secondary alcohol group of trans-4-methoxycyclohexanol is transformed into a ketone. smolecule.com This reaction highlights the compound's role as a stable precursor that can be readily modified to introduce further functionality. The presence of both an ether and an alcohol group provides two distinct points for chemical reactions, allowing for selective transformations in multi-step synthetic pathways.

Role in Biomass Conversion and Lignin (B12514952) Valorization Processes

In the pursuit of sustainable chemical production, trans-4-methoxycyclohexanol has emerged as a key product in the field of biomass valorization, particularly from lignin. Lignin, a complex polymer abundant in plant biomass, is rich in aromatic compounds, such as 4-methoxyphenol (B1676288), which can be catalytically converted into valuable chemicals. smolecule.comresearchgate.net

The process generally involves the catalytic hydrogenation of lignin-derived phenolics. smolecule.com For instance, 4-methoxyphenol can be hydrogenated over various metal catalysts to yield 4-methoxycyclohexanol (B98163). smolecule.comchemicalbook.com This conversion is a critical step in transforming low-value lignin streams into high-value, saturated cyclic alcohols that can serve as platform molecules for the production of fuels, chemicals, and polymers. smolecule.com The selective synthesis of cyclohexanol (B46403) intermediates from these renewable feedstocks represents a significant advancement in creating more environmentally sustainable industrial processes. smolecule.com

Table 1: Conversion of Lignin Model Compounds Click on the headers to sort the data.

Lignin Model CompoundCatalystProduct(s)Reference
4-MethoxyphenolPalladium on Carbon (Pd/C)4-Methoxycyclohexanol chemicalbook.com
4-MethoxyphenolRhodium on Silica (B1680970) (Rh/silica)4-Methoxycyclohexanone, Cyclohexanol, Methoxycyclohexane researchgate.net
4-AlkylguaiacolsNickel on Silica-Alumina (Ni/SiO2-Al2O3)4-Alkylcyclohexanols researchgate.net

Development of Novel Catalytic Systems and Methodologies

The synthesis and subsequent reactions of trans-4-methoxycyclohexanol are intrinsically linked to the development of advanced catalytic systems. Research has focused on creating efficient, selective, and recyclable catalysts for both its production from biomass precursors and its conversion into other useful compounds.

For its synthesis, catalytic hydrogenation of 4-methoxyphenol is a common route. Studies have employed catalysts such as palladium on carbon (Pd/C) under hydrogen pressure, achieving high yields and purity. chemicalbook.com Other systems, like rhodium on silica (Rh/silica), have also been investigated to understand the reaction pathways and product selectivity. researchgate.net The development of heterogeneous catalysts is particularly crucial for industrial applications, as they can be easily separated and reused, making the process more economical and sustainable. smolecule.com

Table 2: Catalytic Systems for Synthesis and Conversion of 4-Methoxycyclohexanol Click on the headers to sort the data.

ReactionReactantCatalystOxidant/ReagentKey ProductYield/OutcomeReference
Synthesis4-Methoxyphenol5 wt% Palladium-CarbonHydrogen (7 MPa)4-Methoxycyclohexanol98.5% chemicalbook.com
Synthesis4-MethoxyphenolRhodium on SilicaHydrogen (3 barg)4-MethoxycyclohexanoneMajor Product researchgate.net
Conversion4-MethoxycyclohexanolMolecular Sieve Supported Phosphotungstic AcidHydrogen Peroxide4-MethoxycyclohexanoneHigh Yield google.com
Conversion4-MethoxyphenolSodium Hypochlorite / Phase Transfer CatalystSodium Hypochlorite4-Methoxycyclohexanone87-96% quickcompany.in

Contribution to the Synthesis of Complex Organic Molecules

The structure of trans-4-methoxycyclohexanol, a six-membered carbocyclic ring with differentiated oxygen functionalities, makes it a valuable scaffold for the synthesis of more complex organic molecules. The cyclohexane core provides a rigid, three-dimensional framework that is a common feature in many natural products and biologically active compounds.

The hydroxyl and methoxy (B1213986) groups serve as versatile chemical handles. The alcohol can be oxidized to a ketone, as previously discussed, or converted into a leaving group for nucleophilic substitution reactions. smolecule.com It can also be used to direct stereoselective reactions on the ring. The methoxy group, a stable ether, can be cleaved under specific conditions to reveal a second hydroxyl group, leading to diol derivatives like 1,4-cyclohexanediol (B33098). This ability to selectively unmask functional groups is a powerful tool in multistep total synthesis.

While its direct application in the total synthesis of specific, highly complex natural products is not widely documented in the available literature, its role as a key intermediate for important agrochemical and pharmaceutical compounds demonstrates its foundational importance. quickcompany.in The functionalized cyclohexane unit it provides is a fundamental building block upon which greater molecular complexity can be constructed.

Q & A

Q. What are the key considerations for optimizing the synthesis of rac-(1r,4r)-4-methoxycyclohexan-1-ol (trans) to achieve high enantiomeric purity?

Methodological Answer: Synthesis optimization requires precise control of reaction conditions (temperature, solvent polarity, and catalyst loading) to favor trans-stereoselectivity. For bicyclic analogs (e.g., bicyclo[3.1.0]hexane derivatives), cycloaddition reactions or ring-opening strategies under mild acidic/basic conditions are commonly employed . Purification via preparative HPLC or chiral column chromatography is critical to isolate the trans-isomer, as evidenced by protocols for structurally related cyclohexanol derivatives . Monitoring reaction progress with chiral GC or HPLC ensures enantiomeric excess (ee) >95%.

Q. How can researchers confirm the stereochemical configuration of rac-(1r,4r)-4-methoxycyclohexan-1-ol (trans) experimentally?

Methodological Answer: X-ray crystallography is the gold standard for absolute stereochemical determination, as demonstrated for similar bicyclic compounds (e.g., hexahydroquinoxaline derivatives) . Alternatively, nuclear Overhauser effect (NOE) NMR spectroscopy can distinguish trans-configurations by analyzing spatial interactions between methoxy and hydroxyl protons. Computational methods (DFT-based NMR chemical shift predictions) further validate experimental data .

Q. What purification techniques are most effective for isolating rac-(1r,4r)-4-methoxycyclohexan-1-ol (trans) from reaction mixtures?

Methodological Answer: Flash chromatography using silica gel with gradient elution (hexane/ethyl acetate) effectively removes non-polar byproducts. For enantiomer separation, chiral stationary phases (e.g., amylose- or cellulose-based columns) are recommended, as applied to analogous trans-cyclohexanol derivatives . Recrystallization in ethanol/water mixtures enhances purity, with monitoring via melting point analysis and LC-MS .

Advanced Research Questions

Q. How can computational chemistry guide the design of novel derivatives of rac-(1r,4r)-4-methoxycyclohexan-1-ol (trans) with enhanced biological activity?

Methodological Answer: Quantum mechanical calculations (e.g., DFT or semi-empirical methods) predict electronic properties (HOMO/LUMO gaps) and steric effects of substituents. For example, methoxy group orientation impacts hydrogen-bonding potential, which can be modeled using molecular docking against target proteins (e.g., enzymes or receptors) . Reaction path searches using tools like GRRM or AFIR optimize synthetic routes for derivatization, minimizing trial-and-error experimentation .

Q. What experimental strategies resolve contradictions in spectroscopic data for rac-(1r,4r)-4-methoxycyclohexan-1-ol (trans), such as conflicting NOE or IR results?

Methodological Answer: Multi-technique validation is essential:

  • IR Spectroscopy : Compare experimental carbonyl and hydroxyl stretching frequencies with computed spectra (e.g., using Gaussian 16) .
  • NMR : Use 2D techniques (HSQC, HMBC) to assign proton-carbon correlations. For NOE discrepancies, variable-temperature NMR can identify dynamic effects (e.g., ring flipping) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, distinguishing isobaric impurities .

Q. How can researchers design kinetic studies to probe the stability of rac-(1r,4r)-4-methoxycyclohexan-1-ol (trans) under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 25–60°C. Monitor decomposition via LC-MS and quantify degradation products (e.g., epimerization or hydrolysis) .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. Arrhenius plots derived from kinetic data predict shelf-life under storage conditions .

Q. What methodologies enable the study of rac-(1r,4r)-4-methoxycyclohexan-1-ol (trans) as a chiral auxiliary in asymmetric synthesis?

Methodological Answer:

  • Catalytic Applications : Test enantioselective induction in Diels-Alder or Michael addition reactions. Compare ee of products using chiral HPLC .
  • Mechanistic Probes : Isotopic labeling (e.g., deuterium at the hydroxyl group) tracks stereochemical transfer via NMR or MS .

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